4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide
説明
The compound 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide (hereafter referred to as the target compound) features a benzamide core substituted with a 3,4-dihydroisoquinoline sulfonyl group at the 4-position and a 4-(4-iodophenyl)-1,3-thiazol-2-yl moiety at the amide nitrogen (). Its molecular weight is approximately 590.5 g/mol (estimated based on similar analogs in ), with a calculated XLogP3 value indicative of moderate lipophilicity.
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20IN3O3S2/c26-21-9-5-18(6-10-21)23-16-33-25(27-23)28-24(30)19-7-11-22(12-8-19)34(31,32)29-14-13-17-3-1-2-4-20(17)15-29/h1-12,16H,13-15H2,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSIVRHASJVKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20IN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:
Preparation of 3,4-dihydroisoquinoline: This can be achieved through the reduction of isoquinoline using suitable reducing agents.
Formation of the sulfonyl group: The 3,4-dihydroisoquinoline is then reacted with sulfonyl chloride to introduce the sulfonyl group.
Synthesis of the thiazole moiety: The thiazole ring is synthesized separately, often starting from 4-iodoaniline and thiourea.
Coupling reactions: The final step involves coupling the sulfonylated isoquinoline with the thiazole derivative and benzamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of various substituted thiazole derivatives.
科学的研究の応用
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes and pathways involved in tumor growth.
Biological Studies: The compound is used to study the biological activity of isoquinoline and thiazole derivatives, including their interactions with proteins and nucleic acids.
Chemical Biology: It serves as a tool compound to probe the function of specific biological targets and pathways.
Industrial Applications: Potential use in the development of new materials and catalysts due to its unique chemical properties.
作用機序
The mechanism of action of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of these targets, inhibiting their activity. For example, it may act as an inhibitor of aldo-keto reductase AKR1C3, a target of interest in cancer research . The binding of the compound to the enzyme’s active site disrupts its normal function, leading to the inhibition of tumor growth and proliferation.
類似化合物との比較
Substituent Variations on the Thiazole/Oxadiazole Ring
The target compound’s thiazole ring is substituted with a 4-iodophenyl group. Key analogs with variations in this region include:
*Estimated based on analogous structures.
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy () and nitro () substituents modulate electronic properties, affecting charge distribution and intermolecular interactions.
- Halogen Effects: The iodine in the target compound may engage in halogen bonding, a feature absent in methoxy- or cyano-substituted analogs ().
Variations in the Sulfonyl Group
The sulfonyl group attached to the benzamide core is critical for molecular recognition. Notable variants include:
Key Observations :
Heterocycle Core Modifications
Replacement of the thiazole ring with oxadiazole or benzothiazole alters electronic and steric profiles:
生物活性
The compound 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values of the compound against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Hepatocellular Carcinoma (HepG2) | 5.05 |
| Breast Cancer (MCF-7) | 2.74 |
| Colorectal Carcinoma (HCT-116) | 7.81 |
These values indicate that the compound is significantly more effective than many standard chemotherapeutic agents, including sorafenib, which has an IC50 of approximately 9.18 µM against HepG2 cells .
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of Key Enzymes : The compound has been shown to inhibit BRAF and VEGFR-2 kinases, which are critical in cancer proliferation and angiogenesis. The IC50 values for BRAF inhibition were reported at 0.194 µM and for VEGFR-2 at 0.071 µM, comparable to established inhibitors like sorafenib .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2-M and S phases, which is crucial for preventing cancer cell division and promoting apoptosis .
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with this compound led to a significant increase in both early and late apoptotic cells (37.83% compared to 0.89% in untreated controls), indicating its potential to trigger programmed cell death in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications in the chemical structure significantly influence the biological activity of the compound:
- Isoquinoline Moiety : The presence of the isoquinoline core is essential for maintaining biological activity.
- Thiazole Substituent : Variations in the thiazole group can enhance binding affinity to target proteins.
- Sulfonamide Group : This group is crucial for solubility and bioavailability, impacting overall efficacy.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on HepG2 Cells : A study demonstrated that treatment with 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide resulted in a marked decrease in cell viability and increased apoptosis markers after 24 hours of exposure.
- Combination Therapy Trials : In combination with other chemotherapeutic agents, this compound has shown synergistic effects, enhancing overall anticancer efficacy while reducing side effects typically associated with higher doses of traditional therapies.
Q & A
Basic: What are the critical parameters for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential sulfonylation, amide coupling, and heterocyclic ring formation. Key parameters include:
- Temperature control : Maintain 0–5°C during sulfonylation to prevent side reactions (e.g., over-sulfonation) .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for amide bond formation to enhance nucleophilicity .
- Reaction time : Limit thiazole ring cyclization to 6–8 hours to avoid decomposition .
- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) for intermediates, and recrystallization for the final product .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity data?
Contradictions in biological activity (e.g., varying IC₅₀ values across cancer cell lines) may arise from differences in substituent effects. Methodological approaches include:
- Systematic substitution : Replace the 4-iodophenyl group with bromo/chloro analogs to assess halogen-dependent potency .
- Functional group masking : Block the sulfonyl group with protecting agents (e.g., TMSCl) to isolate contributions from the benzamide moiety .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity disparities .
Basic: What analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : Analyze ¹H/¹³C NMR for sulfonyl (δ 3.4–3.6 ppm) and thiazole (δ 7.8–8.2 ppm) proton environments .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 574.02 (calculated for C₂₅H₂₀IN₃O₃S₂) .
- HPLC purity : Use a C18 column (acetonitrile/water gradient) to confirm ≥95% purity .
Advanced: What methodologies are used to identify biological targets and resolve conflicting mechanistic hypotheses?
Conflicting reports on kinase vs. protease inhibition can be addressed via:
- Surface plasmon resonance (SPR) : Screen against recombinant kinases (e.g., EGFR) to quantify binding affinity (KD) .
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization in cancer cells after compound treatment .
- X-ray crystallography : Resolve co-crystal structures with suspected targets (e.g., carbonic anhydrase IX) to map binding interactions .
Advanced: How can researchers address contradictions in cytotoxicity data between in vitro and in vivo models?
Discrepancies may stem from metabolic instability or poor bioavailability. Strategies include:
- Metabolic profiling : Incubate with liver microsomes to identify rapid degradation pathways (e.g., sulfonyl group oxidation) .
- Pharmacokinetic (PK) studies : Measure plasma half-life in rodents using LC-MS/MS; optimize via PEGylation .
- Orthogonal assays : Compare 2D cell monolayers vs. 3D spheroids to mimic in vivo tumor microenvironments .
Advanced: What experimental designs are recommended for evaluating in vivo efficacy and toxicity?
- Xenograft models : Administer 10 mg/kg (IV, QD) in BALB/c mice with HT-29 colorectal tumors; monitor tumor volume via caliper .
- Toxicokinetics : Assess liver/kidney function via ALT, AST, and BUN levels after 28-day dosing .
- Off-target screening : Use Eurofins Cerep Panels to evaluate hERG channel inhibition and cytochrome P450 interactions .
Basic: How can solubility challenges in aqueous buffers be mitigated for in vitro assays?
- Co-solvent systems : Use 10% DMSO/PBS (v/v) for stock solutions; avoid precipitation by maintaining ≤0.1% DMSO in final assays .
- Salt formation : Synthesize hydrochloride or sodium salts via acid/base titration .
- Nanoparticle encapsulation : Formulate with PLGA-PEG (50:50) to enhance dispersibility .
Advanced: What computational approaches validate docking predictions for sulfonyl-isoquinoline interactions?
- Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., VEGFR2; PDB ID 4ASD) with a grid box size of 25 ų .
- Molecular dynamics (MD) simulations : Run 100 ns trajectories in GROMACS to assess stability of hydrogen bonds with Lys868 and Glu885 .
- Free-energy perturbation (FEP) : Calculate ΔΔG for iodophenyl vs. methoxyphenyl analogs to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
